molecular formula C14H16N2O4 B2926220 Ethyl 2-cyano-3-[(2,5-dimethoxyphenyl)amino]prop-2-enoate CAS No. 92256-47-8

Ethyl 2-cyano-3-[(2,5-dimethoxyphenyl)amino]prop-2-enoate

Cat. No. B2926220
CAS RN: 92256-47-8
M. Wt: 276.292
InChI Key: ANCXEDMYFAOHJU-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-[(2,5-dimethoxyphenyl)amino]prop-2-enoate is a chemical compound with the molecular formula C14H16N2O4 . It is a powder in physical form . The IUPAC name for this compound is ethyl (2E)-2-cyano-3-(2,4-dimethoxyanilino)-2-propenoate .


Molecular Structure Analysis

The InChI code for Ethyl 2-cyano-3-[(2,5-dimethoxyphenyl)amino]prop-2-enoate is 1S/C14H16N2O4/c1-4-20-14(17)10(8-15)9-16-12-6-5-11(18-2)7-13(12)19-3/h5-7,9,16H,4H2,1-3H3/b10-9+ . This code provides a standard way to encode the compound’s structure and can be used to generate a 3D model .


Physical And Chemical Properties Analysis

Ethyl 2-cyano-3-[(2,5-dimethoxyphenyl)amino]prop-2-enoate has a molecular weight of 276.29 . It is a powder in physical form . The compound is stored at room temperature .

Scientific Research Applications

Crystal Structure and Bonding Interactions

Research by Zhang et al. (2011) and Zhang et al. (2012) highlights the molecular interactions and crystal packing in derivatives of ethyl 2-cyano-3-[(2,5-dimethoxyphenyl)amino]prop-2-enoate. They discovered rare N⋯π and O⋯π interactions, along with hydrogen bonding, which contribute to the unique crystal structures of these compounds. These findings are significant for understanding molecular assembly and design in crystal engineering (Zhang, Wu, & Zhang, 2011); (Zhang, Tong, Wu, & Zhang, 2012).

Synthesis and Characterization

Johnson et al. (2006) focused on the synthesis, characterization, and structural analysis of a similar compound, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate. This work provides insights into the synthesis routes and molecular structure of related compounds, contributing to the broader understanding of this class of chemicals (Johnson, Canseco, Dolliver, Rowe, & Fronczek, 2006).

Electrochemical Applications

Esteves et al. (2003) explored the electrochemical reduction of derivatives of ethyl 2-cyano-3-[(2,5-dimethoxyphenyl)amino]prop-2-enoate. Their work sheds light on the potential applications of these compounds in electrochemical processes and materials science (Esteves, Goken, Klein, Medeiros, & Peters, 2003).

Future Directions

The future directions for the research and application of Ethyl 2-cyano-3-[(2,5-dimethoxyphenyl)amino]prop-2-enoate are not explicitly mentioned in the search results. Given its UV-absorbing properties, it could potentially be further explored for use in various industries such as plastics, coatings, and cosmetics .

properties

IUPAC Name

ethyl (E)-2-cyano-3-(2,5-dimethoxyanilino)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-4-20-14(17)10(8-15)9-16-12-7-11(18-2)5-6-13(12)19-3/h5-7,9,16H,4H2,1-3H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCXEDMYFAOHJU-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=C(C=CC(=C1)OC)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/NC1=C(C=CC(=C1)OC)OC)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-cyano-3-[(2,5-dimethoxyphenyl)amino]prop-2-enoate

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